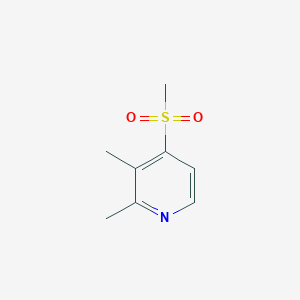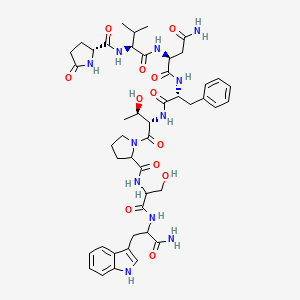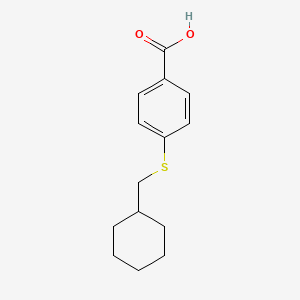
4-(Cyclohexylmethylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethylsulfanyl)benzoic acid is an organic compound with the molecular formula C14H18O2S It is a derivative of benzoic acid, where the hydrogen atom on the para position of the benzene ring is substituted with a cyclohexylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylsulfanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with cyclohexylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
4-(Cyclohexylmethylsulfanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclohexylmethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfanylbenzoic acid: Similar structure but with a methylsulfanyl group instead of a cyclohexylmethylsulfanyl group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a sulfanyl group.
4-Bromobenzoic acid: Contains a bromine atom instead of a cyclohexylmethylsulfanyl group.
Uniqueness
4-(Cyclohexylmethylsulfanyl)benzoic acid is unique due to the presence of the cyclohexylmethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18O2S |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
4-(cyclohexylmethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C14H18O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) |
InChI Key |
OTVKGQRIIDMIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CSC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



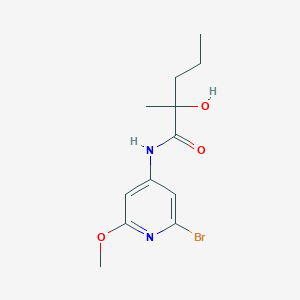
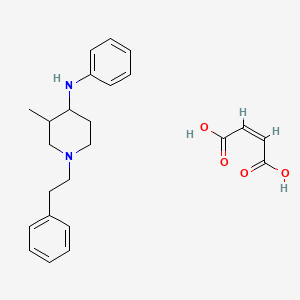

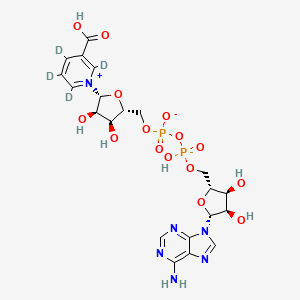
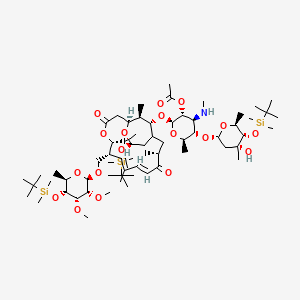
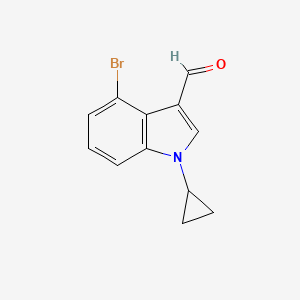


![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)

![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
